molecular formula C12H13NS B064649 Benzothiazole, 2-(1E)-1-pentenyl-(9CI) CAS No. 171628-32-3

Benzothiazole, 2-(1E)-1-pentenyl-(9CI)

Cat. No.: B064649
CAS No.: 171628-32-3
M. Wt: 203.31 g/mol
InChI Key: HCXOYXBBLHDVOO-RUDMXATFSA-N
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Description

2-[(E)-1-Pentenyl]benzothiazole is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-1-Pentenyl]benzothiazole typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone. One common method is the condensation reaction between 2-aminothiophenol and pentenal under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the benzothiazole ring.

Industrial Production Methods: Industrial production of 2-[(E)-1-Pentenyl]benzothiazole can be achieved through a similar synthetic route but often involves optimization of reaction conditions to improve yield and purity. Catalysts such as Lewis acids or transition metal complexes may be used to enhance the reaction efficiency. Additionally, solvent selection and temperature control are crucial factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-[(E)-1-Pentenyl]benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, reflux conditions.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents, typically in the presence of a catalyst like iron(III) chloride or aluminum chloride.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-[(E)-1-Pentenyl]benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives with potential pharmaceutical applications.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of fluorescent probes for detecting metal ions and other analytes in environmental and biological samples.

Mechanism of Action

The mechanism of action of 2-[(E)-1-Pentenyl]benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in its role as an anticancer agent, the compound may inhibit enzymes like topoisomerases or kinases, leading to the disruption of DNA replication and cell division. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the benzothiazole ring.

Comparison with Similar Compounds

    2-Phenylbenzothiazole: Known for its anticancer and antimicrobial properties.

    2-Methylbenzothiazole: Used as a flavoring agent and in the synthesis of dyes and pharmaceuticals.

    2-Aminobenzothiazole: A precursor for various benzothiazole derivatives with diverse biological activities.

Uniqueness of 2-[(E)-1-Pentenyl]benzothiazole: The unique feature of 2-[(E)-1-Pentenyl]benzothiazole lies in its pentenyl substituent, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for developing new therapeutic agents and materials.

Properties

CAS No.

171628-32-3

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

2-[(E)-pent-1-enyl]-1,3-benzothiazole

InChI

InChI=1S/C12H13NS/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h4-9H,2-3H2,1H3/b9-4+

InChI Key

HCXOYXBBLHDVOO-RUDMXATFSA-N

SMILES

CCCC=CC1=NC2=CC=CC=C2S1

Isomeric SMILES

CCC/C=C/C1=NC2=CC=CC=C2S1

Canonical SMILES

CCCC=CC1=NC2=CC=CC=C2S1

Synonyms

Benzothiazole, 2-(1E)-1-pentenyl- (9CI)

Origin of Product

United States

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